molecular formula C14H13NO2 B15174589 2-(2-Methoxyphenyl)-1-(pyridin-3-YL)ethanone

2-(2-Methoxyphenyl)-1-(pyridin-3-YL)ethanone

Cat. No.: B15174589
M. Wt: 227.26 g/mol
InChI Key: SBKDGJANDSSUBT-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-1-(pyridin-3-YL)ethanone is an organic compound that features a methoxyphenyl group and a pyridinyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)-1-(pyridin-3-YL)ethanone typically involves the reaction of 2-methoxybenzaldehyde with 3-pyridylmethyl ketone under acidic or basic conditions. The reaction can be catalyzed by various reagents such as Lewis acids or bases to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, can be optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to ensure precise control over reaction parameters, leading to consistent product quality and reduced waste .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-1-(pyridin-3-YL)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

    Substitution: The methoxy group and the pyridinyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups.

Scientific Research Applications

2-(2-Methoxyphenyl)-1-(pyridin-3-YL)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-1-(pyridin-3-YL)ethanone involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenyl and pyridinyl groups can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methoxyphenyl)-1-(pyridin-2-YL)ethanone
  • 2-(2-Methoxyphenyl)-1-(pyridin-4-YL)ethanone
  • 2-(2-Methoxyphenyl)-1-(pyridin-3-YL)propanone

Uniqueness

2-(2-Methoxyphenyl)-1-(pyridin-3-YL)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the methoxy group and the pyridinyl group influences its reactivity and interactions with other molecules, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

2-(2-methoxyphenyl)-1-pyridin-3-ylethanone

InChI

InChI=1S/C14H13NO2/c1-17-14-7-3-2-5-11(14)9-13(16)12-6-4-8-15-10-12/h2-8,10H,9H2,1H3

InChI Key

SBKDGJANDSSUBT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC(=O)C2=CN=CC=C2

Origin of Product

United States

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